4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H34N4O8S and its molecular weight is 574.65. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Studies
The study of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the compound of interest, has provided insights into their crystal structure and biological activities. These compounds exhibit significant antibacterial and potent antioxidant activities, suggesting potential applications in developing new antimicrobial and antioxidant agents (Subbulakshmi et al., 2019).
Synthesis and Pharmacological Screening
Research into fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has revealed their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This indicates a broad spectrum of pharmacological applications for related compounds, including 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (Patel et al., 2009).
Heme-Enzyme Activation
The activation of the heme-enzyme soluble guanylyl cyclase (sGC) by anthranilic acid derivatives showcases the potential of related compounds in targeting the NO-insensitive heme-oxidized form of sGC. This suggests a role in developing new vasodilator drugs and highlights the importance of such compounds in cardiovascular research (Schindler et al., 2006).
Antimicrobial Screening
The synthesis of novel compounds with fluoro-substituted sulphonamide benzothiazole, comprising thiazole, and their screening for antimicrobial activity underlines the potential use of related compounds in antimicrobial therapy. This research points to the significant biodynamic properties of these compounds and their potential as potent biodynamic agents (Jagtap et al., 2010).
Design and Synthesis as Antimicrobial Agents
The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents demonstrate the utility of such compounds in addressing microbial resistance. This research highlights the potential for developing new antimicrobial agents based on the structure of this compound and related compounds (Sahin et al., 2012).
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8S/c1-6-35-22-13-20(14-23(36-7-2)24(22)37-8-3)26-29-30-27(39-26)28-25(32)19-9-11-21(12-10-19)40(33,34)31-15-17(4)38-18(5)16-31/h9-14,17-18H,6-8,15-16H2,1-5H3,(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLLARVANVWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.